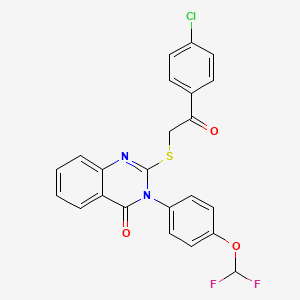
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H15ClF2N2O3S and its molecular weight is 472.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-(difluoromethoxy)phenyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Overview of Quinazoline Derivatives
Quinazoline derivatives are known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The structural diversity of quinazolines allows for the modification of their pharmacological profiles, making them valuable in medicinal chemistry.
Synthesis
The synthesis of quinazoline derivatives typically involves the reaction of substituted anilines with carbonyl compounds under various conditions. For this specific compound, the synthesis likely follows a pathway similar to other quinazoline derivatives, where a thioether linkage is formed through nucleophilic substitution.
Antiviral Activity
Research indicates that quinazoline derivatives exhibit significant antiviral activity. For instance, a study on a related compound demonstrated inhibition of viral replication against various viruses including para influenza-3 and Coxsackie virus B4 in Vero cell cultures . The antiviral mechanism may involve interference with viral entry or replication processes.
Cytotoxicity
The cytotoxic effects of quinazoline derivatives have also been documented. A multiparameter bioassay revealed that certain analogs can inhibit the growth of unicellular organisms such as Microcystis aeruginosa, with an EC50 value indicating significant toxicity at higher concentrations . Such findings suggest potential applications in controlling harmful algal blooms or as chemotherapeutic agents.
The mechanisms underlying the biological activities of these compounds often involve modulation of cellular pathways. For example, oxidative stress has been implicated in the cytotoxicity observed with high concentrations of related quinazoline compounds. This is evidenced by up-regulation of genes associated with stress responses and alterations in photosystem II functionality .
Case Studies and Research Findings
- Antiviral Efficacy :
- Cytotoxic Potential :
- Oxidative Stress Induction :
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[4-(difluoromethoxy)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N2O3S/c24-15-7-5-14(6-8-15)20(29)13-32-23-27-19-4-2-1-3-18(19)21(30)28(23)16-9-11-17(12-10-16)31-22(25)26/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHIVNDDBVHWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














